N-(1-(2-Chlorophenyl)ethylidene)-4-methylbenzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(1-(2-Chlorophenyl)ethylidene)-4-methylbenzenesulfonamide is an organic compound characterized by the presence of a chlorophenyl group and a methylbenzenesulfonamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-(2-Chlorophenyl)ethylidene)-4-methylbenzenesulfonamide typically involves the condensation of 2-chloroacetophenone with 4-methylbenzenesulfonamide under acidic or basic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the product is purified by recrystallization or chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N-(1-(2-Chlorophenyl)ethylidene)-4-methylbenzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into corresponding amines or alcohols.
Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophiles like sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu) can be employed for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines and alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-(1-(2-Chlorophenyl)ethylidene)-4-methylbenzenesulfonamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions.
Industry: It can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-(1-(2-Chlorophenyl)ethylidene)-4-methylbenzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby affecting the biochemical pathways in which the enzyme is involved. Additionally, the compound’s structure allows it to interact with cellular membranes, potentially altering membrane permeability and function.
Comparison with Similar Compounds
Similar Compounds
- N-(1-(2-Chlorophenyl)ethylidene)isonicotinohydrazide
- N-(1-(2-Chlorophenyl)ethylidene)-2-pyrazinecarbohydrazide
Uniqueness
N-(1-(2-Chlorophenyl)ethylidene)-4-methylbenzenesulfonamide is unique due to the presence of both a chlorophenyl group and a methylbenzenesulfonamide moiety. This combination of functional groups imparts distinct chemical properties and reactivity, making it a valuable compound for various applications in research and industry.
Properties
Molecular Formula |
C15H14ClNO2S |
---|---|
Molecular Weight |
307.8 g/mol |
IUPAC Name |
(NE)-N-[1-(2-chlorophenyl)ethylidene]-4-methylbenzenesulfonamide |
InChI |
InChI=1S/C15H14ClNO2S/c1-11-7-9-13(10-8-11)20(18,19)17-12(2)14-5-3-4-6-15(14)16/h3-10H,1-2H3/b17-12+ |
InChI Key |
NSNNQFCZJXHJFO-SFQUDFHCSA-N |
Isomeric SMILES |
CC1=CC=C(C=C1)S(=O)(=O)/N=C(\C)/C2=CC=CC=C2Cl |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N=C(C)C2=CC=CC=C2Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.